molecular formula C19H19N5O3 B12017267 2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid CAS No. 765285-35-6

2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid

Cat. No.: B12017267
CAS No.: 765285-35-6
M. Wt: 365.4 g/mol
InChI Key: PXKPLGZOMZYJIG-SRZZPIQSSA-N
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Description

2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid is a complex organic compound that features a triazole ring, a dimethylamino group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring and dimethylamino group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The phenoxyacetic acid moiety can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(((3-(4-(Dimethylamino)phenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and dimethylamino group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

765285-35-6

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-[2-[(E)-[3-[4-(dimethylamino)phenyl]-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C19H19N5O3/c1-23(2)16-9-7-14(8-10-16)19-22-20-13-24(19)21-11-15-5-3-4-6-17(15)27-12-18(25)26/h3-11,13H,12H2,1-2H3,(H,25,26)/b21-11+

InChI Key

PXKPLGZOMZYJIG-SRZZPIQSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=NN=CN2/N=C/C3=CC=CC=C3OCC(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=CN2N=CC3=CC=CC=C3OCC(=O)O

Origin of Product

United States

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